molecular formula C10H12ClN3O2 B11806589 (2-Chloro-6-methylpyrimidin-4-yl)(morpholino)methanone

(2-Chloro-6-methylpyrimidin-4-yl)(morpholino)methanone

Cat. No.: B11806589
M. Wt: 241.67 g/mol
InChI Key: KHPMNGCPEOAOHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloro-6-methylpyrimidin-4-yl)(morpholino)methanone is a chemical compound with the molecular formula C10H12ClN3O2 It is characterized by the presence of a pyrimidine ring substituted with chlorine and methyl groups, and a morpholino group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-methylpyrimidin-4-yl)(morpholino)methanone typically involves the reaction of 2-chloro-6-methylpyrimidine with morpholine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-chloro-6-methylpyrimidine and morpholine.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution.

    Temperature and Time: The reaction is usually performed at room temperature or slightly elevated temperatures, and the reaction time can vary from a few hours to overnight.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The industrial process may also include steps for purification, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-methylpyrimidin-4-yl)(morpholino)methanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Condensation Reactions: The methanone group can react with amines or other nucleophiles to form imines or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

(2-Chloro-6-methylpyrimidin-4-yl)(morpholino)methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Chloro-6-methylpyrimidin-4-yl)(morpholino)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit key enzymes involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methylpyrimidine: A precursor in the synthesis of (2-Chloro-6-methylpyrimidin-4-yl)(morpholino)methanone.

    Morpholine: A component of the compound, known for its use in various chemical syntheses.

    Other Pyrimidine Derivatives: Compounds with similar structures but different substituents, such as 2,4-dichloro-6-methylpyrimidine.

Uniqueness

This compound is unique due to its combination of a pyrimidine ring with a morpholino group, which imparts specific chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H12ClN3O2

Molecular Weight

241.67 g/mol

IUPAC Name

(2-chloro-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C10H12ClN3O2/c1-7-6-8(13-10(11)12-7)9(15)14-2-4-16-5-3-14/h6H,2-5H2,1H3

InChI Key

KHPMNGCPEOAOHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)Cl)C(=O)N2CCOCC2

Origin of Product

United States

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